3-(3,4-Dichlorophenyl)-3-pentanol
Description
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Properties
IUPAC Name |
3-(3,4-dichlorophenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMZSKSQVNYXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dichlorophenyl)-3-pentanol, a compound with significant structural and functional properties, has garnered attention in the fields of medicinal chemistry and toxicology. Its biological activity is primarily attributed to its interactions with various biomolecules, influencing cellular processes and potentially exhibiting therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃Cl₂O. The presence of the dichlorophenyl group contributes to its lipophilicity and potential bioactivity.
The biological effects of this compound are hypothesized to involve:
- Enzyme Inhibition : It may interact with specific enzymes, altering their activity.
- Receptor Modulation : The compound could bind to receptors, influencing signaling pathways.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity or fluidity.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antimicrobial Effects : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It disrupts cellular membranes and inhibits metabolic processes.
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.
- Neurotoxicity : Some investigations suggest that exposure to this compound may lead to neurotoxic effects, impacting neuronal viability and function.
Case Studies
- A study published in Toxicology Letters evaluated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM over 48 hours of exposure .
- Another research article examined the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Effective against Escherichia coli | ||
| Cytotoxicity | Induces apoptosis in HepG2 cells | |
| Neurotoxicity | Reduces neuronal viability |
Toxicological Profile
The toxicological assessment of this compound indicates potential hazards:
- Acute Toxicity : High doses may lead to acute toxicity symptoms such as nausea and dizziness.
- Chronic Effects : Long-term exposure could result in organ damage or carcinogenic effects as suggested by animal studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
